(2S)-2-Amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid
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Description
The description of a compound typically includes its systematic name, common name, and structural formula. It may also include its appearance and odor if it’s a physical substance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves understanding the compound’s properties such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O5/c15-10(13(20)21)5-1-3-7-17-9-12(19)18-8-4-2-6-11(16)14(22)23/h10-11,17H,1-9,15-16H2,(H,18,19)(H,20,21)(H,22,23)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLXQJRATUXKKM-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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